molecular formula C12H13F3 B8781390 1-Cyclopentyl-2-(trifluoromethyl)benzene CAS No. 1206125-14-5

1-Cyclopentyl-2-(trifluoromethyl)benzene

Cat. No.: B8781390
CAS No.: 1206125-14-5
M. Wt: 214.23 g/mol
InChI Key: HZNXRICIKBTUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-2-(trifluoromethyl)benzene (CAS 1206125-14-5) is an organic compound with the molecular formula C12H13F3 and a molecular weight of 214.23 g/mol . It is supplied with a high purity of 98% . This benzene derivative is primarily utilized in chemical synthesis as a key intermediate for developing more complex molecules. Its structure, featuring a cyclopentyl group and a trifluoromethyl group on the benzene ring, is particularly valuable in medicinal chemistry. The compound serves as a core building block in the synthesis of pharmaceutical candidates, including Etrasimod . The trifluoromethyl group is a common motif in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. Researchers can obtain this intermediate in various packaging sizes to suit laboratory and larger-scale synthetic needs . Intended Use : This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1206125-14-5

Molecular Formula

C12H13F3

Molecular Weight

214.23 g/mol

IUPAC Name

1-cyclopentyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C12H13F3/c13-12(14,15)11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2

InChI Key

HZNXRICIKBTUQY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Cyclopentyl 2 Trifluoromethyl Benzene

Established Reaction Pathways

Iron(III) Chloride-Catalyzed Aryl-Alkyl Cross-Coupling Strategies

A prominent and scalable method for synthesizing 1-Cyclopentyl-2-(trifluoromethyl)benzene involves an iron(III) chloride-catalyzed cross-coupling reaction. acs.orgacs.org This approach represents a type of Kumada coupling, which is valued for its use of inexpensive and low-toxicity iron catalysts as an alternative to traditional palladium or nickel systems. researchgate.netnih.gov The reaction typically couples an aryl Grignard reagent with an alkyl halide.

In a well-documented process, the synthesis begins with the formation of a Grignard reagent from 2-bromobenzotrifluoride, which is then coupled with cyclopentyl bromide in the presence of anhydrous iron(III) chloride (FeCl₃) in a solvent such as tetrahydrofuran (THF). acs.orgjustia.com The use of Lewis basic additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can help suppress the formation of side products. This methodology has proven effective for producing the target compound on a large scale. acs.org

Parameter Description Reference
Reactant 1 2-(Trifluoromethyl)phenylmagnesium halide (Grignard Reagent) acs.orgjustia.com
Reactant 2 Cyclopentyl halide justia.com
Catalyst Iron(III) Chloride (FeCl₃) acs.orgacs.org
Solvent Anhydrous Tetrahydrofuran (THF) acs.org
Key Feature Cost-effective and environmentally benign catalysis researchgate.netnih.gov

Regioselective Synthesis via Precursor Manipulation

An alternative, regioselective pathway to this compound involves the manipulation of carefully chosen precursors. justia.comgoogle.com This multi-step approach offers precise control over the final structure. A common starting material for this route is 1-bromo-2-(trifluoromethyl)benzene. justia.comgoogle.com

The synthesis proceeds through the following key steps:

Lithiation/Grignard Formation: The starting aryl bromide is treated with an organolithium reagent like butyl lithium or undergoes a Grignard exchange reaction. justia.comgoogle.com

Addition to Cyclopentanone (B42830): The resulting organometallic intermediate is reacted with cyclopentanone to form the tertiary alcohol, 1-(2-(trifluoromethyl)phenyl)cyclopentanol. justia.comgoogle.com

Reduction: The alcohol precursor is then subjected to a reduction process. This typically involves a dehydration step followed by hydrogenation to yield the final product, this compound. justia.comgoogle.com The hydrogenation step can be carried out using a catalyst such as 10% Palladium on carbon (Pd/C). acs.orggoogle.com

This method, while involving more steps than direct cross-coupling, provides a reliable route to the desired isomer through the controlled construction of the cyclopentyl-aryl bond. justia.com

Methodological Advancements in Grignard Reagent-Mediated Approaches

Advancements in the synthesis of this compound have focused on optimizing the Grignard reagent formation and the subsequent cross-coupling reaction. justia.com An industrially advantageous method involves the direct reaction of a halogen-substituted trifluoromethyl benzene (B151609), such as o-chlorobenzotrifluoride, with magnesium metal to generate the Grignard reagent. justia.com

A significant improvement in this process is the addition of lithium chloride (LiCl) during the formation of the Grignard reagent. The presence of LiCl has been shown to promote the reaction, ensuring a higher yield in the subsequent cross-coupling step. justia.comresearchgate.net The cross-coupling of this Grignard reagent with a cycloalkyl halide is then performed in the presence of an iron salt catalyst at an elevated temperature, typically between 60°C and 80°C, to achieve high reaction efficiency. justia.com Lowering the reaction temperature to 50°C has been shown to drastically reduce the yield. justia.com

Starting Material Catalyst System Solvent/Additive Reaction Temp. Yield Reference
o-chlorobenzotrifluorideIron SaltTHF70 °C72.4% justia.com
o-chlorobenzotrifluorideIron SaltN-Methylpyrrolidone70 °C- justia.com
o-chlorobenzotrifluorideIron SaltTHF50 °C10.0% justia.com

Process Optimization and Scalability Considerations for Production

The transition from laboratory-scale synthesis to large-scale industrial production requires a robust, efficient, and safe process. The iron(III) chloride-catalyzed cross-coupling has been successfully optimized for this purpose. acs.orgacs.org A two-step process starting from commercially available materials has been developed and transferred to a pilot-plant scale, demonstrating its industrial viability. acs.orgacs.orgchemicalbook.com

In a scaled-up procedure, the iron-catalyzed coupling reaction to produce the intermediate this compound was conducted in a 30 L jacketed reactor. acs.org The process involved reacting magnesium turnings (10 mol) and a solution of iron(III) chloride (1.0 mol) in anhydrous THF, followed by the addition of the aryl halide and cyclopentyl bromide. acs.org This scalable process was instrumental in producing over 100 kg of a downstream product, 4-chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene, with a purity exceeding 98 area % by HPLC. acs.orgacs.org The development of such a process highlights the successful optimization of reaction conditions to create a method that is not only high-yielding but also suitable for large-scale manufacturing. acs.org

Spectroscopic and Advanced Structural Characterization of 1 Cyclopentyl 2 Trifluoromethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 1-Cyclopentyl-2-(trifluoromethyl)benzene is used to map the number and types of hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the cyclopentyl group.

Aromatic Region (approx. 7.2-7.7 ppm): The benzene (B151609) ring is substituted at the 1 and 2 positions, leading to a complex splitting pattern for the four aromatic protons. These protons would appear as a series of multiplets due to spin-spin coupling with each other. The electron-withdrawing nature of the trifluoromethyl group would typically shift adjacent protons downfield.

Aliphatic Region (approx. 1.5-3.5 ppm): The cyclopentyl group contains ten protons. The single methine proton (CH) directly attached to the benzene ring is expected to be the most downfield of this group, likely appearing as a multiplet around 3.0-3.5 ppm due to coupling with the adjacent methylene protons. The remaining eight methylene protons (CH₂) of the cyclopentyl ring would appear as overlapping multiplets in the more upfield region of the aliphatic range, typically between 1.5 and 2.2 ppm.

The integration of these signals would correspond to the ratio of protons, confirming the presence of four aromatic and ten aliphatic hydrogens.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (δ) (ppm) Multiplicity Number of Protons
Aromatic (Ar-H)7.2 - 7.7Multiplet (m)4
Methine (Ar-CH)3.0 - 3.5Multiplet (m)1
Methylene (-CH₂-)1.5 - 2.2Multiplet (m)8

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton. For this compound, twelve distinct carbon signals are expected.

Aromatic Carbons (approx. 120-150 ppm): Six signals corresponding to the benzene ring carbons would be observed. The two carbons directly bonded to the substituents (C-cyclopentyl and C-CF₃) would show distinct chemical shifts. The carbon attached to the trifluoromethyl group is expected to show a characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms (¹JCF), with a coupling constant typically around 272 Hz. researchgate.net

Trifluoromethyl Carbon (approx. 120-125 ppm): The CF₃ carbon itself appears as a quartet with a large coupling constant, a hallmark of this functional group. researchgate.net

Aliphatic Carbons (approx. 25-45 ppm): The cyclopentyl group would exhibit signals for the methine carbon and the methylene carbons. The methine carbon attached to the aromatic ring would be the most downfield in this region.

Table 2: Predicted ¹³C NMR Data Characteristics for this compound

Carbon Type Predicted Chemical Shift (δ) (ppm) Expected Multiplicity (¹⁹F Coupling)
Aromatic (Ar-C)120 - 150Singlet
Aromatic (Ar-C-CF₃)~130Quartet (q)
Trifluoromethyl (-CF₃)~123Quartet (q, ¹JCF ≈ 272 Hz)
Methine (Ar-CH)40 - 45Singlet
Methylene (-CH₂)25 - 35Singlet

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet), as there are no other fluorine atoms to couple with. The chemical shift for a trifluoromethyl group attached to a benzene ring typically appears in the range of -60 to -64 ppm relative to the standard CFCl₃ at 0 ppm. rsc.orgcolorado.edursc.org For instance, the related compound 1-methyl-2-(trifluoromethyl)benzene shows a ¹⁹F chemical shift at approximately -61.79 ppm.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₂H₁₃F₃), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This high precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The calculated exact mass for the molecular ion [M]⁺ of C₁₂H₁₃F₃ is 214.0969. An experimental HRMS measurement confirming this value would provide definitive proof of the molecular formula.

Table 3: Molecular Formula and Mass Data for this compound

Attribute Value
Molecular FormulaC₁₂H₁₃F₃
Nominal Mass214
Molecular Weight214.23 g/mol
Calculated Exact Mass ([M]⁺)214.0969

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the cyclopentyl group would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

C=C Stretching: Aromatic ring C=C stretching vibrations typically produce several sharp bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bonds of the trifluoromethyl group are responsible for very strong and characteristic absorption bands in the fingerprint region of the IR spectrum, typically between 1100 and 1350 cm⁻¹. These are often the most intense peaks in the spectrum.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic and aliphatic framework.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC/MS)

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile organic compounds like this compound. Using a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water), a sharp, symmetrical peak for the compound would be observed. The purity can be quantified by measuring the area of this peak relative to the total area of all peaks in the chromatogram. Commercial suppliers often use HPLC to certify purity levels, which are typically at or above 98%. chemscene.combldpharm.com

Liquid Chromatography-Mass Spectrometry (LC/MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. As the compound elutes from the HPLC column, it is ionized and its mass-to-charge ratio is detected. This provides simultaneous confirmation of the compound's identity (via its mass) and its purity, making it a powerful tool for analysis. bldpharm.com

Computational Chemistry and Theoretical Investigations of 1 Cyclopentyl 2 Trifluoromethyl Benzene

Electronic Structure and Molecular Orbital Theory Studies

Computational studies focusing on substituted benzenes provide significant insights into the electronic structure of molecules like 1-Cyclopentyl-2-(trifluoromethyl)benzene. Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic properties and reactivity of such compounds. The distribution of electron density, dictated by the interplay of the cyclopentyl and trifluoromethyl substituents, is crucial in determining the molecule's behavior in chemical reactions.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to MO theory. The energy and localization of these frontier orbitals can predict a molecule's reactivity towards electrophiles and nucleophiles. For substituted benzenes, the nature of the substituents—whether electron-donating or electron-withdrawing—profoundly influences the HOMO-LUMO gap and the electron density at different positions on the aromatic ring.

In this compound, the cyclopentyl group is generally considered an activating, ortho-para directing group due to its electron-donating inductive effect. Conversely, the trifluoromethyl group is a strong deactivating, meta-directing group because of its powerful electron-withdrawing inductive and resonance effects. Theoretical calculations, such as those employing Density Functional Theory (DFT), can quantify these effects by mapping the molecular electrostatic potential (MESP) and calculating atomic charges. These calculations reveal regions of higher and lower electron density, which correlate with sites susceptible to electrophilic or nucleophilic attack.

Conformational Analysis of Substituted Benzene (B151609) Systems

The conformational flexibility of this compound is primarily associated with the orientation of the cyclopentyl group relative to the benzene ring. Computational methods are employed to determine the most stable conformations and the energy barriers to rotation.

For the cyclopentyl group, various puckered conformations (envelope, twist) are possible. The attachment of this group to a substituted benzene ring introduces steric interactions that can influence the preferred conformation. Theoretical calculations can model these conformations and their relative energies. The rotation of the C-C bond connecting the cyclopentyl ring to the benzene ring also has an associated energy profile. The presence of the bulky trifluoromethyl group at the ortho position introduces significant steric hindrance, which will likely result in a high rotational barrier and a preferred, non-planar arrangement of the cyclopentyl group with respect to the benzene ring to minimize steric clash.

Similarly, the trifluoromethyl group can rotate about the C-CF3 bond. While this rotation is often considered to have a low energy barrier, interactions with the adjacent cyclopentyl group could introduce a slight preference for a particular staggered conformation.

Computational conformational analysis typically involves:

Potential Energy Surface (PES) Scans: Systematically rotating dihedral angles of interest (e.g., the bond connecting the cyclopentyl group to the ring) and calculating the energy at each step to identify minima (stable conformers) and maxima (transition states).

Geometry Optimization: Starting from various initial geometries, calculations are run to find the lowest energy structure for each potential conformer.

Frequency Calculations: These are performed on optimized structures to confirm they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

These studies are essential for understanding the three-dimensional structure of the molecule, which in turn affects its physical properties and how it interacts with other molecules.

Theoretical Modeling of Reaction Mechanisms (e.g., for chloromethylation regioselectivity)

Theoretical modeling is a powerful tool for predicting and understanding the outcomes of chemical reactions, such as the regioselectivity of electrophilic aromatic substitution (EAS). The chloromethylation of this compound is a key step in the synthesis of precursors for pharmaceuticals. chemicalbook.comresearchgate.net This reaction introduces a chloromethyl group onto the benzene ring.

The directing effects of the existing substituents determine the position of the incoming electrophile. The cyclopentyl group is ortho-, para-directing, while the trifluoromethyl group is meta-directing. This leads to a complex regiochemical challenge.

PositionDirecting Influence of Cyclopentyl (Activating)Directing Influence of -CF3 (Deactivating)Combined Effect
3OrthoMetaPotentially favored
4ParaMetaPotentially favored
5MetaOrthoDisfavored
6OrthoParaSterically hindered and disfavored

Computational models can predict the most likely position of chloromethylation by calculating the energies of the reaction intermediates (sigma-complexes or Wheland intermediates) for attack at each possible position. nih.gov The mechanism of EAS involves the formation of a positively charged intermediate where the aromaticity of the ring is temporarily broken. irjet.net The stability of this intermediate is the key factor determining the reaction pathway and, therefore, the regioselectivity.

Methods for predicting regioselectivity include:

Calculating Intermediate Stabilities: The Gibbs free energies of the different possible sigma-complexes are calculated. The pathway with the lowest energy intermediate is predicted to be the major product. This approach has been successfully used to predict the outcome of various EAS reactions. rsc.org

Proton Affinity Calculations: A simplified and often faster method involves calculating the proton affinity of each carbon atom on the aromatic ring. The carbon with the highest proton affinity is predicted to be the most nucleophilic and thus the most likely site of electrophilic attack. This method has shown high accuracy in predicting EAS regioselectivity. nih.gov

Fukui Functions: These are descriptors derived from conceptual DFT that identify the most reactive sites in a molecule towards electrophilic, nucleophilic, or radical attack. scispace.com

For this compound, computational studies would likely show that the activating effect of the cyclopentyl group, directing to its para position (position 4), in conjunction with the meta-directing effect of the trifluoromethyl group, which also directs to position 4, leads to a strong preference for substitution at this position. This aligns with the observed synthesis of 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene. researchgate.net

Quantum Chemical Calculations for Structure-Reactivity Relationships

Quantum chemical calculations provide a quantitative basis for understanding structure-reactivity relationships. By calculating various molecular properties and descriptors, a direct link can be established between the electronic and steric features of this compound and its chemical behavior.

Key calculated parameters and their implications for reactivity are summarized in the table below:

Calculated ParameterRelevance to Structure-Reactivity
Atomic Charges (e.g., Mulliken, NBO) Indicates the electron distribution across the molecule. Carbon atoms with higher negative charges are more susceptible to electrophilic attack.
Molecular Electrostatic Potential (MESP) Provides a visual map of charge distribution. Negative potential regions (red/yellow) indicate electron-rich areas likely to be attacked by electrophiles.
Frontier Molecular Orbitals (HOMO/LUMO) The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). The localization of the HOMO can indicate the site of electrophilic attack. The HOMO-LUMO energy gap relates to the molecule's overall stability and reactivity.
Global Reactivity Descriptors (from DFT) Chemical hardness, softness, and electronegativity can be calculated to provide a general measure of the molecule's reactivity and stability.
Bond Orders Can provide insight into the strength and nature of the chemical bonds within the molecule, including the degree of aromaticity of the benzene ring.

These calculations allow for a detailed, quantitative analysis of how the competing electronic effects of the cyclopentyl and trifluoromethyl groups modulate the reactivity of the benzene ring. For instance, DFT calculations can quantify the extent to which the trifluoromethyl group deactivates the ring towards electrophilic substitution, despite the presence of the activating cyclopentyl group. scispace.com These theoretical insights are invaluable for designing synthetic routes and predicting the chemical behavior of complex substituted aromatic compounds.

Role of 1 Cyclopentyl 2 Trifluoromethyl Benzene in Advanced Chemical Synthesis and Derivatization

Precursor in the Synthesis of Functionalized Aromatic Building Blocks

The primary and most well-documented role of 1-Cyclopentyl-2-(trifluoromethyl)benzene is as a key intermediate in multi-step synthetic pathways. Its structure allows for further functionalization, leading to a variety of derivatives with applications in pharmaceutical and agrochemical research. The synthesis of this compound itself can be achieved through several methods, including the reaction of a halogen-substituted trifluoromethyl benzene (B151609) with magnesium to form a Grignard reagent, which is then cross-coupled with a cycloalkyl halide in the presence of an iron or cobalt salt catalyst. justia.com Another route involves the lithiation of 1-bromo-2-(trifluoromethyl)benzene followed by reaction with cyclopentanone (B42830) and subsequent dehydration and hydrogenation. justia.com

Intermediate for Pharmaceutical Research Scaffolds

This compound is a crucial precursor in the synthesis of more complex molecules for pharmaceutical applications. google.com A notable example is its use in the preparation of 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene. chemicalbook.comacs.org This chloromethylated derivative is a key building block for the synthesis of APD334, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. chemicalbook.com S1P1 modulators are a class of drugs investigated for the treatment of autoimmune diseases such as psoriasis and multiple sclerosis. google.com The synthesis of the chloromethylated derivative involves a regioselective chloromethylation of this compound. chemicalbook.comacs.org

Table 1: Synthesis Methods for this compound

Starting Material Reagents Catalyst Key Steps Reference
Halogen-substituted trifluoromethyl benzene Magnesium, Cycloalkyl halide Iron or Cobalt salt Grignard formation, Cross-coupling justia.com
1-Bromo-2-(trifluoromethyl)benzene Butyl lithium, Cyclopentanone - Lithiation, Reaction with ketone, Dehydration, Hydrogenation justia.com

Building Block for Agrochemical Research

The structural motifs present in this compound and its derivatives are also of interest in the development of new agrochemicals. The trifluoromethyl group is a common feature in many modern pesticides and herbicides, as it can significantly enhance their biological activity. The lipophilicity imparted by both the cyclopentyl and trifluoromethyl groups can improve the transport of the molecule through the waxy cuticles of plants or the exoskeletons of insects. While specific examples of agrochemicals derived directly from this compound are not extensively detailed in the provided search results, its derivatives are recognized for their potential in this area.

Integration into Novel Polymeric and Materials Science Architectures

While the primary application of this compound is as a precursor for smaller, biologically active molecules, its structure holds potential for the development of advanced polymers and materials. The combination of a fluorinated group and an aromatic ring is a well-established strategy for creating materials with unique and desirable properties.

Design of Fluorinated Organic Polymers with Tailored Properties

The incorporation of fluorine-containing monomers into polymers is known to impart a range of valuable characteristics. mdpi.com The trifluoromethyl group, in particular, can enhance the solubility of aromatic polymers, which are often difficult to process. researchgate.net It can also increase thermal stability and chemical resistance. mdpi.com

The general properties of fluorinated aromatic polymers suggest that a polymer incorporating a this compound unit could exhibit:

High Thermal Stability: The strong carbon-fluorine bonds and the stable aromatic ring would contribute to a polymer that can withstand high temperatures. mdpi.com

Chemical Resistance: Fluorinated polymers are known for their resistance to a wide range of chemicals. mdpi.com

Low Water Absorption: The hydrophobic nature of the cyclopentyl and trifluoromethyl groups would result in a material that repels moisture. fibertech.or.jp

Good Solubility: The non-polar cyclopentyl group and the disruptive nature of the trifluoromethyl group could improve the solubility of the polymer in organic solvents, facilitating processing. researchgate.net

While direct polymerization of this compound is not documented in the provided results, it could potentially be functionalized with polymerizable groups to be incorporated into polymer backbones.

Contribution to Advanced Materials with Specific Electronic and Optical Characteristics

Fluorinated aromatic compounds are of significant interest in the field of materials science for their unique electronic and optical properties. researchgate.netmdpi.comscielo.brresearchgate.net The high electronegativity of fluorine can influence the electronic distribution within a molecule, which in turn affects its optical and dielectric properties. researchgate.net

Materials derived from or containing the this compound moiety could potentially have:

Low Dielectric Constant: The incorporation of fluorine tends to lower the dielectric constant of polymers, making them suitable for applications in microelectronics as insulating layers. researchgate.net

High Optical Transparency: Fluorinated polymers can exhibit high transparency in the visible and near-infrared regions of the electromagnetic spectrum, which is advantageous for optical applications. fibertech.or.jp The introduction of bulky groups like cyclopentyl can disrupt polymer chain packing, further enhancing transparency.

Tunable Refractive Index: The fluorine content in a polymer can be used to control its refractive index, a key parameter in the design of optical components. fibertech.or.jp

The combination of the bulky cyclopentyl group and the electron-withdrawing trifluoromethyl group on an aromatic ring makes this compound a promising, though currently underexplored, building block for the rational design of advanced materials with tailored electronic and optical properties.

Table 2: Potential Properties of Polymers Incorporating this compound

Property Contributing Structural Feature Potential Application
High Thermal Stability Aromatic ring, C-F bonds High-performance plastics, Aerospace materials
Chemical Resistance Fluorinated groups Chemical processing equipment, Protective coatings
Low Dielectric Constant Trifluoromethyl group Microelectronics, Insulating layers
High Optical Transparency Bulky cyclopentyl group, Fluorinated groups Optical fibers, Lenses, Displays

Future Research Directions and Emerging Applications

Exploration of Unconventional Synthetic Routes

While established methods for the synthesis of 1-Cyclopentyl-2-(trifluoromethyl)benzene exist, primarily through transition-metal-catalyzed cross-coupling reactions, the exploration of more efficient, sustainable, and unconventional synthetic routes is a key area of future research. justia.comgoogle.com Current industrial-scale syntheses often rely on Grignard reagents and iron or cobalt salts, which, while effective, can present challenges in terms of functional group tolerance and waste generation. justia.com

Future investigations are likely to pivot towards methodologies that offer milder reaction conditions and improved atom economy. One promising area is the application of photoredox catalysis . nih.govnih.govdigitellinc.com This strategy, which utilizes visible light to initiate radical-based transformations, could enable the direct coupling of trifluoromethylarenes with cyclopentyl precursors under exceptionally mild conditions. nih.govresearchgate.net Researchers are exploring photoredox-catalyzed C-H trifluoromethylation of arenes, which could provide a more direct route to compounds like this compound, bypassing the need for pre-functionalized starting materials. nih.gov

Another unconventional approach involves the late-stage introduction of the cyclopentyl or trifluoromethyl group. Advances in C-H activation and functionalization could allow for the direct cyclopentylation of 2-(trifluoromethyl)benzene or the trifluoromethylation of 1-cyclopentylbenzene. spaceweekly.comacs.org These methods, while currently challenging due to regioselectivity issues, represent a significant frontier in synthetic organic chemistry. The development of novel catalysts and directing groups will be crucial for the viability of these routes.

The following table summarizes potential unconventional synthetic routes:

Synthetic StrategyPotential AdvantagesKey Research Challenges
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, use of visible light as a sustainable energy source. nih.govresearchgate.netCatalyst design for specific substrates, control of side reactions.
Direct C-H Cyclopentylation Increased atom economy, reduced number of synthetic steps. acs.orgRegioselectivity control, catalyst efficiency and turnover.
Late-Stage Trifluoromethylation Access to novel analogs from common precursors. nih.govspaceweekly.comHarsh reaction conditions for some methods, availability of suitable trifluoromethylating agents. mdpi.com

Development of Advanced Functionalization Strategies for the Compound

Beyond its synthesis, significant research efforts are anticipated in the development of advanced strategies to selectively functionalize this compound. The presence of multiple reactive sites—the aromatic ring, the cyclopentyl group, and the trifluoromethyl moiety—offers a rich platform for chemical modification.

A primary focus will be on the selective C-H functionalization of both the aromatic and aliphatic moieties. acs.org For the benzene (B151609) ring, palladium-catalyzed non-directed C-H functionalization could be employed to introduce additional substituents, leading to a diverse library of derivatives. researchgate.net The development of ligands that can control the regioselectivity of these reactions will be a critical area of investigation. acs.org Similarly, methods for the selective C-H functionalization of the cyclopentyl ring would provide access to novel analogs with modified pharmacokinetic or material properties.

Furthermore, the defluorinative functionalization of the trifluoromethyl group is an emerging area with immense potential. nih.govsemanticscholar.org The C-F bond, while strong, can be activated under specific conditions to allow for the stepwise replacement of fluorine atoms with other functional groups. nih.gov Visible light photoredox catalysis has proven to be a powerful tool for initiating these transformations, enabling the conversion of the -CF3 group into -CF2R, -CFR2, and other valuable motifs. nih.govresearchgate.net Photoinduced copper-catalyzed C-N coupling with trifluoromethylated arenes is another promising strategy for derivatization. nih.gov

This table outlines potential advanced functionalization strategies:

Functionalization TargetMethodological ApproachPotential Outcome
Aromatic C-H Bonds Transition-metal catalysis (e.g., Pd, Ir). acs.orgresearchgate.netIntroduction of new substituents to modulate electronic and steric properties.
Aliphatic C-H Bonds Radical-based transformations, metal-catalyzed C-H insertion.Modification of the cyclopentyl group to alter solubility and binding interactions.
Trifluoromethyl Group Photoredox-catalyzed defluorinative coupling. nih.govnih.govGeneration of novel fluorinated functional groups with unique properties.

Expanded Utility in Interdisciplinary Chemical Sciences and Enabling Technologies

The unique physicochemical properties imparted by the trifluoromethyl group, such as high lipophilicity, metabolic stability, and strong electron-withdrawing character, suggest that this compound and its derivatives have significant potential beyond their current use as pharmaceutical intermediates. mdpi.comnbinno.commdpi.com

In medicinal chemistry , while the parent compound is a precursor, its derivatives could be explored as bioactive molecules in their own right. The trifluoromethyl group is a common feature in many FDA-approved drugs, and its presence can enhance binding affinity and improve pharmacokinetic profiles. mdpi.commdpi.comresearchgate.net Systematic functionalization of this compound could lead to the discovery of new therapeutic agents for a range of diseases. researchgate.net

In materials science , organofluorine compounds are integral to the development of advanced materials with tailored properties. wikipedia.orgresearchgate.net The incorporation of the this compound scaffold into polymers or liquid crystals could lead to materials with enhanced thermal stability, specific dielectric properties, or unique self-assembly characteristics. nbinno.comchemicalbook.com Fluorinated compounds are also used in the design of photovoltaic devices and as photoresist materials. researchgate.net

The compound also has potential as a building block in enabling technologies such as high-throughput chemistry and combinatorial synthesis. researchgate.net Its well-defined structure and potential for diverse functionalization make it an attractive scaffold for the rapid generation of compound libraries for screening in drug discovery and materials science. The development of robust and versatile synthetic methods for its modification will be key to unlocking this potential.

The following table highlights potential interdisciplinary applications:

Field of ApplicationPotential Role of this compound and DerivativesKey Properties Leveraged
Medicinal Chemistry Scaffolds for new drug candidates. researchgate.netresearchgate.netLipophilicity, metabolic stability, binding interactions of the CF3 group. mdpi.commdpi.com
Materials Science Monomers for fluorinated polymers, components of liquid crystals and organic electronics. wikipedia.orgresearchgate.netThermal stability, electron-withdrawing nature, steric bulk. nbinno.com
Enabling Technologies Core structure for combinatorial libraries in high-throughput screening. researchgate.netSynthetic accessibility and potential for diverse functionalization.

Q & A

Q. What are the established synthetic routes for 1-Cyclopentyl-2-(trifluoromethyl)benzene, and how do reaction conditions affect yield?

The synthesis typically involves introducing the cyclopentyl and trifluoromethyl groups onto a benzene ring. Key methods include:

  • Friedel-Crafts Alkylation : Cyclopentylation of 2-(trifluoromethyl)benzene derivatives using cyclopentyl halides in the presence of Lewis acids (e.g., AlCl₃). Reaction temperatures (0–25°C) and solvent polarity (e.g., dichloromethane vs. cyclohexane) critically influence regioselectivity and yield .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with cyclopentylboronic acids, though steric hindrance from the trifluoromethyl group may require bulky ligands (e.g., SPhos) to enhance efficiency .
  • Post-Functionalization : Nitration or halogenation of pre-assembled cyclopentyl-trifluoromethylbenzene intermediates under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) .

Q. What analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming the trifluoromethyl group’s presence (δ ~ -60 to -65 ppm). ¹H NMR reveals cyclopentyl proton splitting patterns (e.g., multiplet at δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 230.1) and fragmentation patterns .
  • X-ray Crystallography : Resolves steric effects from the cyclopentyl group and confirms substituent positions, though crystallization may require slow evaporation in non-polar solvents .

Advanced Research Questions

Q. How does steric hindrance from the cyclopentyl group influence reactivity in cross-coupling reactions?

The cyclopentyl group creates a steric environment that:

  • Reduces Reaction Rates : Bulky substituents slow down transmetallation in Suzuki couplings, necessitating elevated temperatures (80–100°C) or microwave-assisted synthesis .
  • Promotes Ortho-Selectivity : In electrophilic substitutions (e.g., nitration), the trifluoromethyl group directs incoming electrophiles to the ortho position relative to itself, while the cyclopentyl group blocks para positions .
  • Data Contradiction Example : Some studies report unexpected meta-substitution in halogenation reactions, attributed to solvent polarity or competing electronic effects .

Q. What computational methods are used to predict the biological interactions of this compound?

  • Molecular Docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., cytochrome P450). The trifluoromethyl group’s electronegativity enhances binding affinity to hydrophobic pockets .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic aromatic substitution. The cyclopentyl group’s electron-donating effect may stabilize transition states .
  • MD Simulations : Evaluate conformational stability in lipid bilayers for potential membrane permeability in drug discovery .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for this compound?

  • Variable Temperature NMR : Resolves overlapping signals caused by restricted rotation of the cyclopentyl group .
  • Isotopic Labeling : ¹³C-labeled analogs clarify carbon environments, especially near the trifluoromethyl group .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene) to identify consistent spectral patterns .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during purification of this compound?

  • Low-Temperature Chromatography : Use silica gel columns pre-cooled to 4°C to prevent thermal degradation .
  • Inert Atmosphere Processing : Schlenk techniques avoid oxidation of sensitive intermediates during recrystallization .
  • Alternative Solvents : Replace polar aprotic solvents (e.g., DMF) with hexane/ethyl acetate mixtures to stabilize the compound .

Q. How do substituent positions affect the compound’s application in materials science?

  • Thermal Stability : The trifluoromethyl group enhances thermal resistance (TGA data shows decomposition >250°C), making it suitable for high-performance polymers .
  • Optical Properties : Electron-withdrawing groups (e.g., -CF₃) increase refractive index, relevant for optical polymer composites. UV-Vis spectra (λmax ~ 270 nm) confirm π→π* transitions .

Comparative Analysis Table

Property This compound 4-Chloromethyl Analogue 2-Ethenyl Derivative
Synthetic Difficulty Moderate (steric hindrance) High (competing substitution) Low (vinyl group reactivity)
Biological Activity Enzyme inhibition (IC₅₀ ~ 10 μM) Limited dataCytotoxicity (IC₅₀ ~ 50 μM)
Thermal Stability >250°C ~200°C ~180°C

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